
7-氯-2,8-二甲基喹啉-4-醇
描述
7-Chloro-2,8-dimethylquinolin-4-ol is a chemical compound with the molecular formula C11H10ClNO. It has a molecular weight of 207.66 g/mol . The IUPAC name for this compound is 7-chloro-2,8-dimethylquinolin-4-ol .
Molecular Structure Analysis
The molecular structure of 7-Chloro-2,8-dimethylquinolin-4-ol consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has two methyl groups at the 2nd and 8th positions, a chlorine atom at the 7th position, and a hydroxyl group at the 4th position .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Chloro-2,8-dimethylquinolin-4-ol include a molecular weight of 207.65 g/mol, and a molecular formula of C11H10ClNO . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .科学研究应用
抗菌活性: 7-氯-2,8-二甲基喹啉-4-醇显示出对各种细菌菌株的良好活性,包括分枝杆菌属的分枝杆菌 (Kayirere et al., 1998)。
抗肿瘤特性: 这种化合物已被研究用于癌症治疗的潜力。其衍生物对人类乳腺肿瘤细胞系表现出细胞毒性作用,突显其作为抗癌药物的潜力 (Zhang et al., 2007)。
化学合成和结构分析: 研究已经集中在合成各种衍生物并分析其化学结构,例如4,6-二(叔丁基)-2-(4-氯-7,8-二甲基喹啉-2-基)-7-(哌啶-1-基甲基)-1,3-三氢萘酮,并了解其结构特征 (Tkachev et al., 2017)。
缓蚀作用: 基于7-氯-2,8-二甲基喹啉-4-醇的化合物已被研究作为缓蚀剂,显示出在不同环境中各种金属的抗腐蚀性能显著改善 (El faydy et al., 2020; Douche et al., 2020)。
与金属的相互作用: 研究了铜(II)与取代的8-羟基喹啉结合的溶液化学,包括7-氯-2,8-二甲基喹啉-4-醇的衍生物,为其金属螯合能力和潜在的药物应用提供了见解 (Summers et al., 2020)。
抗疟活性: 研究还探讨了衍生物的抗疟活性,显示在疟疾和相关寄生虫病治疗中的潜力 (Beagley et al., 2003)。
合成方法和光谱研究: 已开发了合成7-氯-2,8-二甲基喹啉-4-醇衍生物的新方法,以及光谱研究以了解其性质和潜在应用 (Mirsadeghi et al., 2022)。
作用机制
Target of Action
Mode of Action
The presence of the chlorine atom introduces an electron-withdrawing effect, while the hydroxyl group can participate in hydrogen bonding. The positions of the chlorine and hydroxyl group can affect the overall electronic properties and reactivity of the molecule.
Biochemical Pathways
Pharmacokinetics
Its solubility is moderately soluble in organic solvents like ethanol or dichloromethane, and slightly soluble in water. These properties can impact its bioavailability.
安全和危害
生化分析
Biochemical Properties
7-Chloro-2,8-dimethylquinolin-4-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.
Cellular Effects
The effects of 7-Chloro-2,8-dimethylquinolin-4-ol on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it impacts cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 7-Chloro-2,8-dimethylquinolin-4-ol exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes . Understanding these molecular mechanisms is essential for elucidating the compound’s potential therapeutic effects and its role in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Chloro-2,8-dimethylquinolin-4-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 7-Chloro-2,8-dimethylquinolin-4-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
7-Chloro-2,8-dimethylquinolin-4-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, highlighting the compound’s role in regulating metabolic processes .
Transport and Distribution
The transport and distribution of 7-Chloro-2,8-dimethylquinolin-4-ol within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-Chloro-2,8-dimethylquinolin-4-ol plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.
属性
IUPAC Name |
7-chloro-2,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-6-5-10(14)8-3-4-9(12)7(2)11(8)13-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJPYUFGOCWEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90320906 | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21629-48-1 | |
| Record name | 21629-48-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366127 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Chloro-2,8-dimethylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90320906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21629-48-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



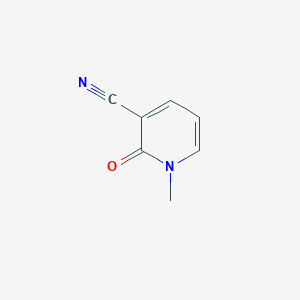

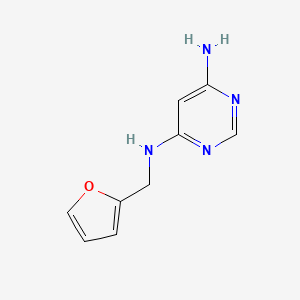
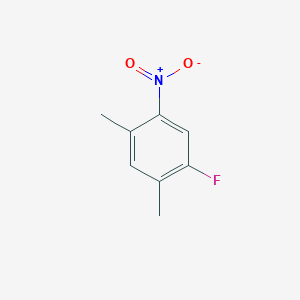

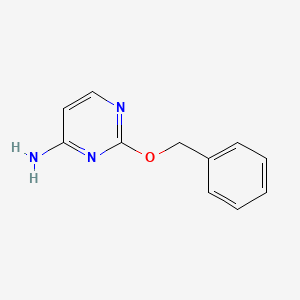

![4-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1362519.png)
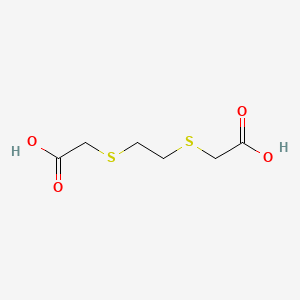
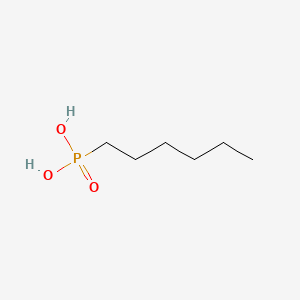
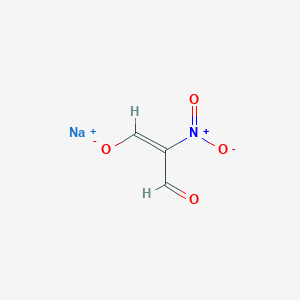


![1,3-Dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1362532.png)